
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone
描述
The compound 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. Quinazolinones have been studied extensively due to their potential therapeutic applications, including analgesic and antibacterial properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of suitable precursors. For instance, the synthesis of related compounds such as 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one has been achieved by condensing 2-amino-methyl-4-methoxybenzoate with acetic anhydride, followed by a reaction with hydrazine hydrate to produce novel quinazolin-4-ones . Although the specific synthesis route for 7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone is not detailed in the provided papers, similar synthetic strategies could be applied, involving key intermediates and subsequent cyclization or amination reactions .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further substituted with various functional groups that influence the compound's biological activity. Infrared (IR), Nuclear Magnetic Resonance (1H and 13C NMR), Gas Chromatography Mass Spectrometry (GC-MS), and Elemental analysis are commonly used techniques to confirm the structure of synthesized compounds . These analytical methods provide detailed information about the molecular framework and the nature of substituents attached to the quinazolinone nucleus.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, the presence of an amino group can facilitate further derivatization, such as the formation of amide analogues, as seen in the synthesis of N-(2-(7-chloro-4-oxo-2-(phenylamino)quinazolin-3(4H)-yl)ethyl) amides . The reactivity of the chloro group also allows for substitution reactions, which can be exploited to introduce new pharmacophores or to modify the compound's physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of chloro and methyl groups, as well as other substituents like the thiazolyl moiety, can affect the compound's solubility, stability, and overall reactivity. The IR spectra can reveal functional group vibrations, such as C-O stretches, which are indicative of the compound's chemical nature . The pharmacological properties, such as analgesic and antibacterial activities, are also a direct result of the compound's chemical structure, as these properties are often evaluated in vivo using models like acetic acid-induced writhing in mice .
属性
IUPAC Name |
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-15-10-6-8(13)2-3-9(10)11(17)16(7)12-14-4-5-18-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOUGXWXWQAGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396734 | |
| Record name | 6H-377S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone | |
CAS RN |
338794-10-8 | |
| Record name | 6H-377S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





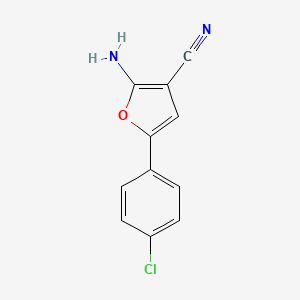

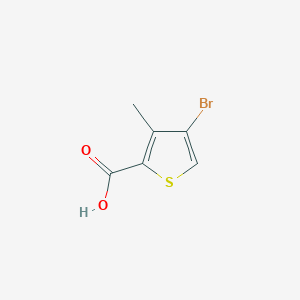
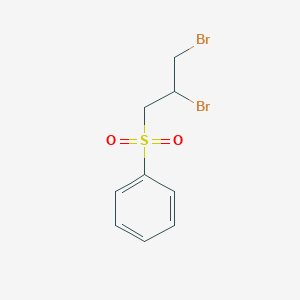
methanone](/img/structure/B3032593.png)


![Pyridine, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B3032599.png)
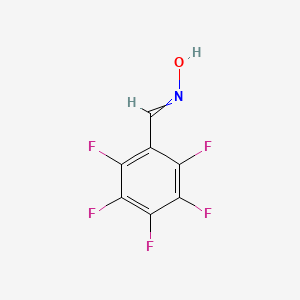
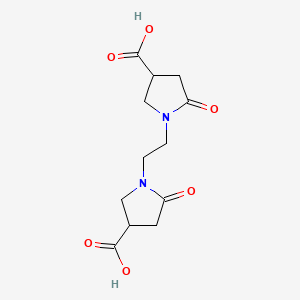
![2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone](/img/structure/B3032603.png)
![3,7-Dithia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B3032604.png)